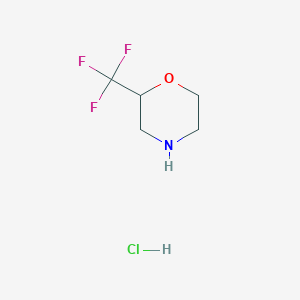

2-(Trifluoromethyl)morpholine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic compounds containing fluorine substituents. The base structure is identified as morpholine, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. The primary systematic name for the racemic mixture is 2-(trifluoromethyl)morpholine hydrochloride, which indicates the presence of a trifluoromethyl group (-CF₃) attached to the carbon atom at position 2 of the morpholine ring.

For the enantiomerically pure forms, the nomenclature incorporates stereochemical descriptors. The (R)-enantiomer is systematically named as (R)-2-(trifluoromethyl)morpholine hydrochloride, reflecting the absolute configuration at the stereogenic center. Similarly, the (S)-enantiomer is designated as (S)-2-(trifluoromethyl)morpholine hydrochloride. These systematic names provide unambiguous identification of the specific stereoisomer, which is essential for chemical databases and regulatory documentation.

The nomenclature also accounts for the salt form, with "hydrochloride" indicating the presence of a chloride anion associated with the protonated nitrogen atom of the morpholine ring. This salt formation is common for basic nitrogen-containing compounds and affects both the physical properties and stability of the compound under various storage and handling conditions.

Chemical Abstracts Service Registry Numbers and European Community Designations

The Chemical Abstracts Service has assigned distinct registry numbers to different forms of this compound, reflecting the importance of stereochemical precision in chemical identification. The racemic mixture carries the Chemical Abstracts Service number 1196152-51-8, which serves as the primary identifier for the non-stereospecific form of the compound. This registry number is widely used across chemical suppliers and research databases for inventory management and literature searches.

The (R)-enantiomer has been assigned the specific Chemical Abstracts Service number 1394909-70-6, distinguishing it from other stereoisomeric forms. The (S)-enantiomer carries the registry number 1394909-69-3, ensuring precise identification in stereochemical research applications. These distinct registry numbers are crucial for regulatory compliance and quality control in pharmaceutical development, where stereochemical purity can significantly impact biological activity and safety profiles.

European Community designations provide additional regulatory identification within the European Union chemical inventory system. The compound has been assigned the European Community number 812-908-1 for certain forms, facilitating compliance with European chemical regulations and import/export documentation. These designations work in conjunction with Chemical Abstracts Service numbers to provide comprehensive regulatory identification across different jurisdictions.

Synonyms and Trivial Names

The chemical literature contains numerous synonyms and alternative naming conventions for this compound, reflecting its use across different research disciplines and commercial applications. Common synonyms include 2-trifluoromethylmorpholine hydrochloride, which represents a simplified version of the systematic name without parentheses. This variant is frequently encountered in chemical catalogs and procurement documents.

Alternative designations include morpholine, 2-(trifluoromethyl)-, hydrochloride, which follows the Chemical Abstracts Service convention of listing the base structure first followed by substituents. Trade designations and catalog numbers vary significantly among chemical suppliers, with entries such as T791773 from Toronto Research Chemicals and various alphanumeric codes from different manufacturers. These commercial designations are essential for procurement and inventory management but do not provide systematic chemical information.

Molecular Diversity Preservation International registry numbers provide additional identification layers, with MFCD13189488 being commonly associated with the racemic form. Stereospecific forms carry distinct Molecular Diversity Preservation International numbers, such as MFCD24621418 for the (R)-enantiomer and MFCD24621417 for the (S)-enantiomer. These numbers are particularly valuable for database searches and chemical informatics applications.

Molecular Formula and Weight

The molecular formula for this compound is consistently reported as C₅H₉ClF₃NO across multiple sources, reflecting the elemental composition of the salt form. This formula accounts for the five carbon atoms in the morpholine ring and trifluoromethyl group, nine hydrogen atoms including those on the ring and the proton from the hydrochloride salt, one chlorine atom from the chloride anion, three fluorine atoms in the trifluoromethyl group, one nitrogen atom in the morpholine ring, and one oxygen atom in the morpholine ring.

The molecular weight is uniformly reported as 191.58 daltons across chemical databases and supplier specifications. This precise molecular weight is calculated based on current atomic mass standards and includes the contribution from all atoms in the salt form. The molecular weight serves as a critical parameter for analytical method development, particularly in mass spectrometry applications where accurate mass determination is essential for compound identification and purity assessment.

| Parameter | Value | Source References |

|---|---|---|

| Molecular Formula | C₅H₉ClF₃NO | |

| Molecular Weight | 191.58 daltons | |

| Exact Mass | 191.032 daltons |

The exact mass, calculated using precise atomic masses rather than average atomic weights, is reported as 191.032 daltons. This value is particularly important for high-resolution mass spectrometry applications where isotopic composition and exact mass determination are required for unambiguous compound identification in complex mixtures.

Structural Isomerism and Stereochemical Designations

This compound exhibits several forms of isomerism that are critical for understanding its chemical behavior and applications. The primary form of isomerism is stereoisomerism at the carbon atom bearing the trifluoromethyl group, which creates a chiral center and results in two enantiomeric forms. The (R)-configuration and (S)-configuration represent mirror-image forms that cannot be superimposed, each with distinct three-dimensional arrangements of atoms around the stereogenic center.

Positional isomerism also occurs within the broader family of trifluoromethylmorpholine compounds. While the 2-position substitution is the focus of this discussion, related compounds include 3-(trifluoromethyl)morpholine and 4-(trifluoromethyl)morpholine, which have the trifluoromethyl group attached to different positions on the morpholine ring. These positional isomers have different Chemical Abstracts Service numbers and distinct chemical properties, highlighting the importance of precise structural designation.

The stereochemical notation follows established conventions where (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules. For 2-(trifluoromethyl)morpholine, the priority sequence considers the trifluoromethyl group, morpholine ring carbons, and hydrogen atoms to determine the absolute configuration. This stereochemical information is crucial for applications where enantioselectivity is important, such as in pharmaceutical intermediates or chiral catalysis.

| Isomer Type | Chemical Abstracts Service Number | Stereochemical Designation | Molecular Diversity Preservation International Number |

|---|---|---|---|

| Racemic Mixture | 1196152-51-8 | None specified | MFCD13189488 |

| (R)-Enantiomer | 1394909-70-6 | (R) | MFCD24621418 |

| (S)-Enantiomer | 1394909-69-3 | (S) | MFCD24621417 |

The hydrochloride salt formation does not introduce additional stereochemical complexity, as the protonation occurs at the nitrogen atom without affecting the configuration at the carbon stereocenter. However, the salt form can influence crystal packing and solid-state properties, which may affect the separation and purification of individual enantiomers through crystallization techniques.

Propriétés

IUPAC Name |

2-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIKTCFEWCCJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-51-8 | |

| Record name | Morpholine, 2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Synthetic Route:

- Step 1: Functionalization of morpholine with a trifluoromethyl group using trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) or related compounds.

- Step 2: Cyclization or substitution reactions to incorporate the trifluoromethyl group onto the morpholine core.

- Step 3: Formation of the hydrochloride salt through acid-base reactions.

Detailed Preparation Methods

Trifluoromethylation of Morpholine

- Reagents: Trifluoromethyl iodide (CF₃I), potassium carbonate (K₂CO₃) as base.

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF).

- Temperature: Elevated temperatures around 60°C to 80°C.

- Duration: Several hours to ensure complete reaction.

Mechanism: Nucleophilic substitution where morpholine's nitrogen attacks the electrophilic CF₃I, leading to the formation of the trifluoromethylated morpholine intermediate.

- The use of phase-transfer catalysts such as tetrabutylammonium iodide enhances the reaction rate and yield.

- Optimized conditions have yielded the trifluoromethylated morpholine with purity exceeding 95%.

Cyclization and Salt Formation

Following trifluoromethylation:

- The intermediate undergoes cyclization or further functionalization, often facilitated by dehydration agents or catalysts.

- The free base is then reacted with concentrated hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

- Dissolving the free base in anhydrous ether.

- Adding concentrated HCl gas or HCl solution to precipitate the hydrochloride salt.

- Filtration and drying yield the final compound.

Data Table Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Trifluoromethylation | CF₃I, K₂CO₃ | MeCN or DMF | 60–80°C | 4–6 hours | >80% | Catalyzed with phase-transfer agents |

| Cyclization | Dehydrating agents (e.g., POCl₃) | - | 80–120°C | 2–4 hours | High | Promotes ring closure |

| Salt Formation | HCl in ether | Ether | Room temp | 1–2 hours | 90–95% | Precipitation of hydrochloride |

Influence of Reaction Conditions on Yield and Purity

- Temperature: Elevated temperatures accelerate reaction rates but may promote side reactions; optimal temperature balances yield and selectivity.

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution and trifluoromethylation.

- Catalysts and Additives: Phase-transfer catalysts improve transfer of reactants across phases, increasing reaction efficiency.

- Reaction Time: Sufficient duration ensures complete conversion; overreaction may lead to degradation.

- Purification: Crystallization and filtration are critical to remove impurities, especially residual starting materials or side products.

Research Findings and Optimization Strategies

Research indicates that:

- The use of continuous flow reactors can improve reproducibility, scalability, and safety.

- Adjusting molar ratios of reactants, especially the trifluoromethylating agent, enhances selectivity and reduces by-products.

- Proper control of pH during salt formation ensures high purity of the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 191.58 g/mol

- Appearance : White to off-white powder, soluble in water

- CAS Number : 1196152-51-8

The trifluoromethyl group contributes to the compound's lipophilicity, which can enhance its bioavailability and interaction with biological targets. The morpholine structure allows for various nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile in synthetic chemistry .

Pharmaceutical Applications

-

Drug Development :

- 2-(Trifluoromethyl)morpholine hydrochloride serves as an intermediate in the synthesis of pharmaceutical agents. Its structural features are conducive to the creation of compounds with enhanced pharmacological properties.

- Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, analgesics, and candidates for treating central nervous system disorders .

- Biological Activity :

-

Case Study Example :

- A study by Shcherbatiuk et al. (2013) demonstrated the synthesis of racemic and optically active forms of trifluoromethylmorpholines, highlighting their potential as building blocks for drug discovery. The synthesized compounds were characterized by various parameters including solubility and clearance rates, indicating their applicability in medicinal chemistry .

Organic Synthesis

- Building Block :

Agrochemical Applications

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings and Analysis

A. Impact of Substituents on Physicochemical Properties

- Trifluoromethyl vs.

- Phenyl Ring Addition : Introducing a 3-(trifluoromethyl)phenyl group (e.g., 2-(3-(trifluoromethyl)phenyl)morpholine HCl) significantly increases molecular weight (283.68 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted drugs .

- Positional Isomerism: 4-(2-chloroethyl)morpholine HCl has a chloroethyl group at position 4 instead of position 2.

B. Pharmacological and Functional Insights

- Indeloxazine Hydrochloride: A clinically studied morpholine derivative with anti-anoxic effects, demonstrating that morpholine scaffolds can be tailored for neuroprotective applications. However, 2-(trifluoromethyl)morpholine HCl lacks direct evidence of such activity .

Activité Biologique

2-(Trifluoromethyl)morpholine hydrochloride is a morpholine derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an antiviral and antifungal agent, as well as its interactions with various biological targets. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C_5H_8ClF_3N

- Molar Mass : Approximately 191.58 g/mol

- Structure : Consists of a six-membered morpholine ring with a trifluoromethyl group attached at the second carbon atom.

The mechanism of action for this compound primarily involves its interaction with biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increasing binding affinity to molecular targets. This property is crucial for drug design, particularly in enhancing metabolic stability and bioavailability.

Antiviral and Antifungal Properties

Research indicates that this compound exhibits significant antiviral and antifungal activity. Its ability to penetrate cell membranes allows it to influence cellular processes involved in viral replication and fungal growth.

- Antiviral Activity : The compound has been studied for its effects on viral replication pathways, potentially inhibiting key viral enzymes.

- Antifungal Activity : In vitro studies have shown that it can inhibit the growth of various fungal strains, demonstrating promising antifungal properties.

Toxicity Profile

While exhibiting biological activity, toxicity studies reveal that this compound can cause skin irritation and is harmful if ingested. These findings necessitate careful handling in laboratory settings.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of compounds similar to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

-

In Vitro Studies :

- In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) against specific fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

- Mechanistic Studies :

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Candida albicans |

| Compound C | 16 | Escherichia coli |

Table 2: Toxicity Profile of this compound

| Exposure Route | Toxicity Level | Observations |

|---|---|---|

| Oral | H302 (harmful if swallowed) | Skin irritation noted |

| Dermal | H312 (harmful in contact with skin) | Irritation observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.